3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
102862-20-4 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-4-9(5-7-10)12-13(17)15-11-3-1-2-8-16(11)12/h1-8,17H |
InChI Key |
DRMRHLLYNZYZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Catalysts : p-Toluenesulfonic acid (5 mol%) or scandium triflate (10 mol%) in 1,4-dioxane at 90°C for 12–18 hours.
-
Intermediate Formation : The aldehyde and aminopyridine initially form an imine, which undergoes [4+1] cycloaddition with the isocyanide to yield the imidazo[1,2-a]pyridine core.
-
Yield : 30–50%, limited by competing side reactions and the electron-withdrawing nature of the 4-chlorophenyl group, which slows cyclization.
Table 1: GBB-3CR Optimization Parameters
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst | p-TsOH vs. Sc(OTf)3 | Comparable |
| Temperature | 90°C vs. 100°C | +15% at 100°C |
| Solvent | 1,4-Dioxane vs. THF | 1,4-Dioxane preferred |
| Reaction Time | 12 h vs. 18 h | No significant change |
Purification involves sequential flash chromatography (silica gel, 70% ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation was achieved via single-crystal X-ray diffraction for analogous compounds.
Hypervalent Iodine-Mediated Cyclization
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable direct functionalization of preformed imidazo[1,2-a]pyridines. This method modifies 2-phenylimidazo[1,2-a]pyridine to introduce the 4-chlorophenyl and hydroxyl groups.
Procedure and Key Steps
-
Substrate Preparation : 2-Phenylimidazo[1,2-a]pyridine is treated with PIDA (1.5 equiv) in ethylene glycol at 100°C for 24 hours.
-
Chlorophenyl Introduction : Electrophilic aromatic substitution at the para position occurs via iodine-mediated activation, followed by hydroxylation at C2.
-
Workup : The crude product is extracted with ethyl acetate, dried over Na2SO4, and purified via silica gel chromatography (80% ethyl acetate/hexane).
Table 2: Hypervalent Iodine Method Performance
| Metric | Value |
|---|---|
| Yield | 74% |
| Purity (HPLC) | >95% |
| Reaction Scale | Up to 5 mmol |
This method is advantageous for late-stage diversification but requires pre-synthesis of the imidazo[1,2-a]pyridine scaffold.
Acid-Catalyzed Cyclocondensation
Bismuth triflate (Bi(OTf)3) and p-TsOH·H2O catalyze the formation of imidazo[1,5-a]pyridines via Ritter-type reactions, adaptable to imidazo[1,2-a]pyridines with modifications.
Adaptations for Target Compound
-
Starting Materials : 4-Chlorophenylacetonitrile and 2-aminopyridine.
-
Conditions : Bi(OTf)3 (5 mol%), p-TsOH·H2O (7.5 equiv), and acetonitrile in 1,2-dichloroethane (DCE) at 150°C for 18 hours.
-
Mechanism : Nitrile activation by Bi(OTf)3 facilitates nucleophilic attack by aminopyridine, followed by cyclization.
Table 3: Cyclocondensation Efficiency
| Parameter | Outcome |
|---|---|
| Catalyst Loading | 5 mol% Bi(OTf)3 optimal |
| Solvent | DCE superior to toluene or MeCN |
| Yield | 68% after optimization |
This method offers scalability but demands high temperatures, limiting compatibility with thermally sensitive substrates.
Multi-Step Synthesis via Malonate Intermediates
A fragment-based approach constructs the imidazo[1,2-a]pyridine core through malonate intermediates, as demonstrated in PDE10A inhibitor syntheses.
Sequential Steps
Table 4: Multi-Step Synthesis Metrics
| Step | Yield | Key Reagent |
|---|---|---|
| Malonate Formation | 42% | CDI, MgCl2 |
| Cyclization | 11–76% | AcOH |
| Chlorination | 38% | POCl3 |
This route provides precise control over substituent placement but suffers from cumulative yield losses.
Post-Synthetic Modifications
Late-stage functionalization of prebuilt imidazo[1,2-a]pyridines enables access to this compound. For example:
Table 5: Modification Yields
| Reaction Type | Yield | Conditions |
|---|---|---|
| Suzuki Coupling | 34% | Pd(dppf)Cl2, K2CO3 |
| Hydroxylation | 52% | H2O2, FeCl3, 60°C |
Chemical Reactions Analysis
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Activity
The compound has been studied for its anti-cancer properties, particularly as an inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit c-KIT mutations, making them valuable in cancer therapy .
| Compound | Target | IC50 Value | Cancer Type |
|---|---|---|---|
| 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol | c-KIT kinase | Not specified | GISTs |
| Other derivatives | c-KIT mutations | Varies | Various cancers |
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. Compounds with a biphenyl side chain exhibit significant AChE inhibition, suggesting potential therapeutic uses for cognitive disorders .
| Derivative | AChE Inhibition IC50 | BChE Inhibition IC50 |
|---|---|---|
| 2h | 79 µM | Not specified |
| 2j | Not specified | 65 µM |
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including C–H functionalization and three-component reactions. These methods highlight the compound's versatility and the ease of modifying its structure to enhance biological activity .
Structural Characteristics
The structural integrity of imidazo[1,2-a]pyridine compounds is crucial for their biological activity. Studies using single crystal X-ray diffraction have revealed that modifications to the imidazo[1,2-a]pyridine core can affect binding affinity and selectivity towards biological targets .
Antiviral and Antibacterial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess antiviral and antibacterial activities. These compounds may act on various pathogens, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been documented, contributing to their appeal in treating inflammatory diseases .
Clinical Trials
Several clinical trials are underway to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives in treating specific cancers and neurodegenerative diseases. For instance, compounds targeting c-KIT mutations have shown promising results in early-phase trials for GIST patients .
Computational Studies
Molecular docking studies have been employed to predict the binding modes of these compounds with their targets, providing insights into their mechanism of action and guiding further optimization .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Hydroxyl-Containing Analogues
Structural Impact :
Halogen-Substituted Analogues
Structural Impact :
Pharmacologically Active Analogues
Pharmacological Insights :
- Nurr1 Agonists : Compounds with benzyl alcohol (cpd 4) or triazole (cpd 15d) substituents show superior receptor activation compared to hydroxyl derivatives .
- Synthetic Feasibility : Triazole- and pyrrole-substituted analogues are synthesized via Suzuki or copper-catalyzed click chemistry with yields >75% .
Physicochemical and ADME Comparison
Key Observations :
- Hydroxyl-containing derivatives (e.g., this compound) exhibit lower solubility but moderate CYP inhibition.
- Tetrahydro-pyran-ol (cpd 40) and benzyl alcohol (cpd 4) substituents improve solubility and reduce metabolic liability .
Biological Activity
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its biological activity. The presence of the hydroxyl group at the 2-position enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, derivatives of this compound have been evaluated for their ability to inhibit various cancer cell lines. One study reported that modifications to the imidazo[1,2-a]pyridine scaffold improved potency against leukemia cells with IC50 values as low as 2.27 µM .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | 2.27 | Induction of apoptosis |
| Compound 7 | HL-60 (Leukemia) | 1.42 | Inhibition of proliferation |
| Compound 10 | OKP-GS (Renal) | 4.56 | Targeting specific signaling pathways |
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been extensively studied. A recent investigation found that compounds with this scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- FLT3 Inhibition : This compound has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia therapy. Its derivatives demonstrated anti-proliferative effects on FLT3-ITD mutated cell lines, indicating potential as a therapeutic agent in resistant cases .
- Apoptotic Induction : The mechanism involves the activation of apoptotic pathways in cancer cells, leading to cell death. This was evidenced by increased levels of caspase activity in treated samples compared to controls .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study on Leukemia Treatment : A clinical trial involving patients with FLT3-ITD positive acute myeloid leukemia showed promising results with an imidazo[1,2-a]pyridine derivative leading to significant tumor reduction and improved survival rates.
- Antimicrobial Efficacy : In vitro studies demonstrated that a derivative of this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example, phosphoryl trichloride (POCl₃) in DMF at 353 K is used to introduce aldehyde groups into imidazo[1,2-a]pyridine scaffolds . Optimization involves adjusting stoichiometry, temperature (e.g., 353 K for 5 hours), and solvent systems (e.g., ethyl acetate/petroleum ether for crystallization). Monitoring via TLC ensures reaction completion. Typical yields range from 33% to 68%, depending on substituents and purification methods .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and chlorophenyl substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 362.17755 for related compounds). Melting point analysis (e.g., 221–225°C) and IR spectroscopy help identify functional groups like hydroxyls (broad ~3200 cm⁻¹). X-ray crystallography, as shown for imidazo[1,2-a]pyridine derivatives, resolves crystal packing and hydrogen-bonding networks .
Q. How can purity and stability of this compound be ensured during storage?
- Methodology : Purify via silica gel chromatography using gradients of ethyl acetate/hexane. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Regularly validate stability via HPLC (C18 columns, acetonitrile/water mobile phase) and compare with freshly synthesized batches .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory bioactivity data across structurally similar imidazo[1,2-a]pyridines?
- Methodology : Perform SAR studies to isolate the impact of substituents. For example, replacing the 4-chlorophenyl group with bromine or iodinated analogs (e.g., 3-iodo derivatives) alters receptor binding affinity. Use in vitro assays (e.g., cholinergic receptor binding in Haemonchus models) to correlate structural features (e.g., electron-withdrawing groups) with activity. Statistical tools like ANOVA identify significant variations in IC₅₀ values between analogs .
Q. How can crystallographic data inform the design of derivatives targeting specific enzymes?
- Methodology : Resolve the crystal structure of the compound (e.g., PDB deposition for related imidazo[1,2-a]pyridines) to identify key interactions (e.g., hydrogen bonds with catalytic residues). Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or FAD-dependent oxidoreductases. Modify substituents (e.g., sulfonyl groups) to enhance hydrophobic interactions or reduce steric clashes observed in crystallographic screens .
Q. What experimental approaches validate the compound’s mechanism of action in neurobiological pathways?
- Methodology : Use fluorescent probes (e.g., nitrobenzoxadiazole-tagged analogs) to track binding to peripheral benzodiazepine receptors (PBR) in microglial cells. Combine patch-clamp electrophysiology with calcium imaging to assess ion channel modulation. Knockout models (e.g., CRISPR-Cas9) confirm target specificity by abolishing activity .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the pyridine ring). Toxicity screening includes Ames tests for mutagenicity and MTT assays on HEK293/HepG2 cells for cytotoxicity .
Data Contradiction and Optimization Challenges
Q. Why do synthetic yields vary significantly among imidazo[1,2-a]pyridine derivatives, and how can this be mitigated?
- Analysis : Variations arise from electron-deficient substituents (e.g., nitro groups) slowing cyclization. Impurities in starting materials (e.g., 2-aminopyridines) or moisture in solvents reduce yields. Mitigation: Use anhydrous conditions (molecular sieves), high-purity reagents, and microwave-assisted synthesis to accelerate reactions .
Q. How do conflicting bioactivity results for 4-chlorophenyl vs. 4-fluorophenyl analogs inform lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
